![molecular formula C14H16Cl2N4O3 B2879564 2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097888-37-2](/img/structure/B2879564.png)
2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide” is a complex organic molecule that contains several functional groups, including a dichlorophenoxy group, a triazole group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The dichlorophenoxy group would likely contribute to the compound’s polarity, while the triazole group could potentially participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Metabolism Studies
One study focused on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the importance of these compounds in studying their metabolism and mode of action. This research provides insights into the chemical processes involved in the synthesis of high specific activity compounds, which are crucial for understanding the environmental and biological fate of such herbicides (Latli & Casida, 1995).
X-ray Powder Diffraction of Potential Pesticides
Another study characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide using X-ray powder diffraction, identifying these compounds as potential pesticides. This research contributes to the understanding of the structural properties of these derivatives, which is essential for their development and application in pest control (Olszewska et al., 2009).
Synthesis and Structural Analysis
Research on the synthesis and crystal structure of specific triazole derivatives, such as 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, has been conducted to explore their chemical and physical properties. This study sheds light on the molecular structure, providing valuable information for the design and application of these compounds in various fields (Xue et al., 2008).
Environmental Degradation and Bioactivity
The degradation pathways and bioactivity of chloroacetamide herbicides in soil environments have been studied, focusing on their reception, metabolism, and the impact of agricultural practices on their effectiveness and environmental fate. These studies are critical for assessing the ecological risk and optimizing the use of such herbicides in sustainable agriculture (Banks & Robinson, 1986).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize the 1,2,4-triazole moiety, a common structural feature in many pharmaceuticals .
Mode of Action
Based on its structural similarity to other triazole-containing compounds, it may bind to its target protein or enzyme and modulate its activity .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural features, it may have potential antifungal or antibacterial properties .
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O3/c15-11-1-2-13(12(16)7-11)23-8-14(21)18-3-5-22-6-4-20-10-17-9-19-20/h1-2,7,9-10H,3-6,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMYFDAWLZXERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCOCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[[2-[1-[2-[(2-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2879482.png)
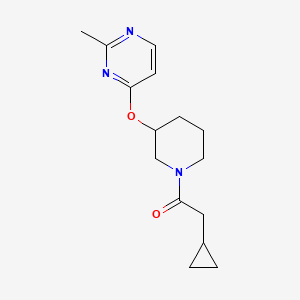
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2879485.png)
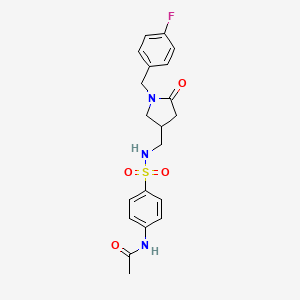
![3-[(4-tert-butylphenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2879487.png)
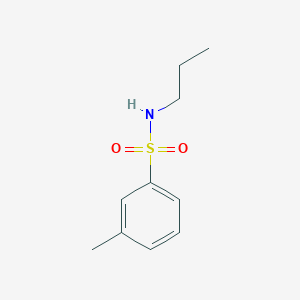
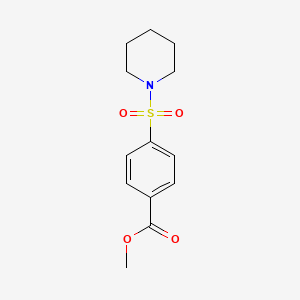

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2879495.png)
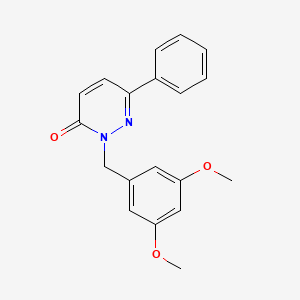
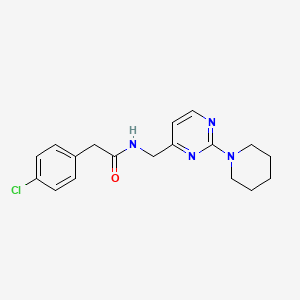
![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)
